“1-amino-2,3-dihydro-1H-inden-4-ol” is a biochemical reagent . It has a molecular formula of C9H11NO . This compound is also known as 1-Amino-2-indanol .
While specific synthesis methods for “1-amino-2,3-dihydro-1H-inden-4-ol” were not found in the search results, it’s worth noting that imidazole, a similar compound, was first synthesized from glyoxal and ammonia .
The molecular structure of “1-amino-2,3-dihydro-1H-inden-4-ol” can be represented by the InChI code: 1S/C9H11NO/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
.
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 290.0±40.0 °C at 760 mmHg, and a flash point of 129.2±27.3 °C . It also has a molar refractivity of 43.6±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 123.1±3.0 cm3 .
The synthesis of 1-amino-2,3-dihydro-1H-inden-4-ol typically begins with indene as the starting material. Several synthetic routes have been explored, with details provided in various scientific publications. [] One notable example involves the resolution of different aminoindan intermediates to obtain enantiomerically pure (R)-(5-amino-2,3-dihydro-1H-inden-2-yl)-carbamic acid methyl ester. []
Although specific details about the molecular structure analysis of 1-amino-2,3-dihydro-1H-inden-4-ol are limited in the provided papers, the molecular formula is C9H11NO, and the molecular weight is 149.19 g/mol. [] Further structural information can be derived from its International Chemical Identifier (InChI): 1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1. []
The primary application of 1-amino-2,3-dihydro-1H-inden-4-ol is as a crucial building block in synthesizing diverse pharmaceutical compounds. [] Its chirality makes it particularly valuable for developing enantiomerically pure pharmaceuticals, contributing to more efficient and targeted drug therapies. [] Furthermore, it plays a significant role in the development of chiral auxiliaries and asymmetric catalysts. [] These catalysts and auxiliaries are essential for promoting enantioselective reactions, ultimately leading to the creation of enantiomerically enriched compounds with potentially enhanced pharmacological properties.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: